
1-Iodo-2,4,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,4,5-trimethylbenzene is an organic compound with the molecular formula C₉H₁₁I It is a derivative of benzene, where three hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,4,5-trimethylbenzene can be synthesized through the iodination of 2,4,5-trimethylbenzene. One efficient method involves using benzyltriphenylphosphonium dichromate as an oxidant along with molecular iodine in a dichloromethane solvent system . This method yields high amounts of the desired iodo product.
Industrial Production Methods: Industrial production of this compound typically involves electrophilic aromatic substitution reactions. The process requires a catalyst, often a metal halide such as iron(III) bromide or aluminum chloride, to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,4,5-trimethylbenzene primarily undergoes electrophilic aromatic substitution reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as iodine monochloride, sodium iodide with chloramine-T, and N-iodosuccinimide are commonly used.
Oxidation: Oxidants like lead(IV) acetate, sodium nitrate, and potassium permanganate can be employed.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-2,4,5-trimethylbenzene has several applications in scientific research:
Biology and Medicine: Iodinated compounds are often used in imaging techniques and as diagnostic agents.
Mechanism of Action
The mechanism by which 1-iodo-2,4,5-trimethylbenzene exerts its effects involves electrophilic aromatic substitution. The iodine atom acts as an electrophile, facilitating the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
- 2-Iodo-1,3,5-trimethylbenzene
- 1-Bromo-2,4,5-trimethylbenzene
- 1-Chloro-2,4,5-trimethylbenzene
Uniqueness: 1-Iodo-2,4,5-trimethylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and stability compared to its bromo and chloro counterparts. The iodine atom’s larger size and lower electronegativity make it a more versatile reagent in organic synthesis .
Properties
IUPAC Name |
1-iodo-2,4,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZOPOGDVMNRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
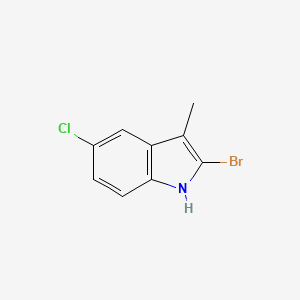

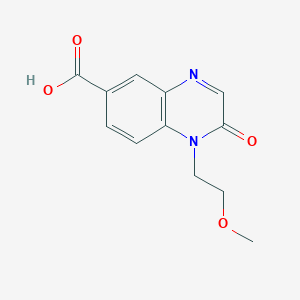

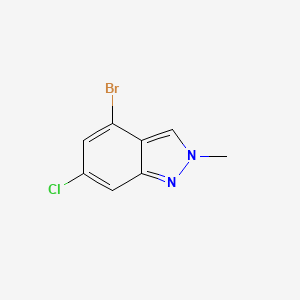



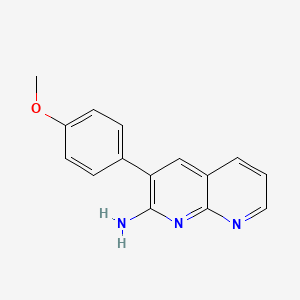
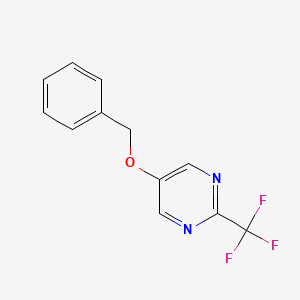

![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
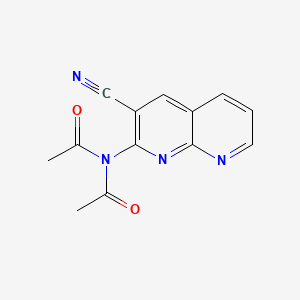
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)
